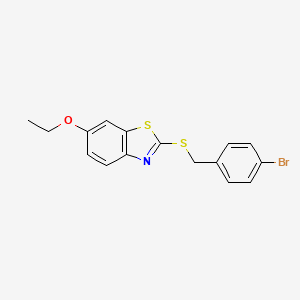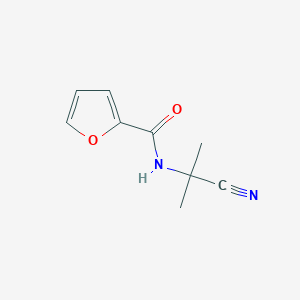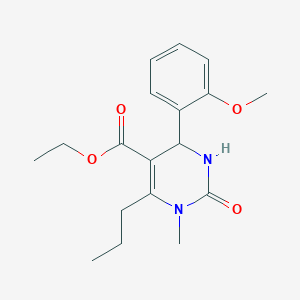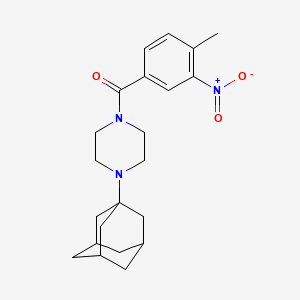![molecular formula C20H17ClN2O5 B11508222 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508222.png)
5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve the oxidation and carboxylation of the intermediate compounds to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or amines
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-2,5-DIMETHYLPYRROLE
- 1-(4-CHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA
- 1-(4-CHLOROPHENYL)-3-(2,3-DICHLOROPHENYL)UREA
Uniqueness
5-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H17ClN2O5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H17ClN2O5/c1-20(19(27)28)15-14(16(22-20)12-4-2-3-5-13(12)24)17(25)23(18(15)26)11-8-6-10(21)7-9-11/h2-9,14-16,22,24H,1H3,(H,27,28) |
InChI Key |
CXSBRJVTNIVWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508150.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-(trifluoromethyl)phenyl]carbonyl}piperazine-1-carboxamide](/img/structure/B11508163.png)
![1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11508167.png)
![1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11508185.png)
![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)


![3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11508198.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)

![5-(2,4-dimethylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11508214.png)
